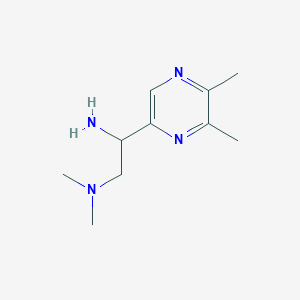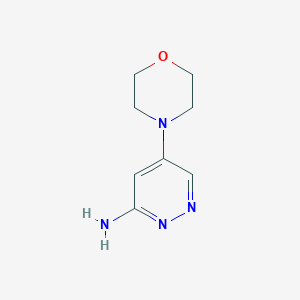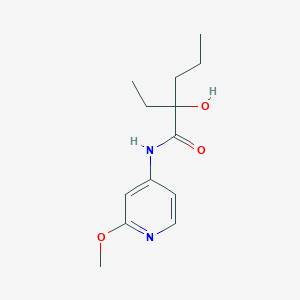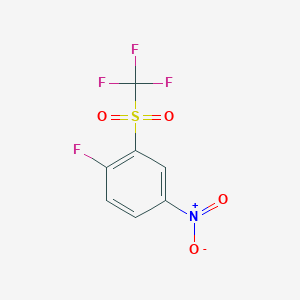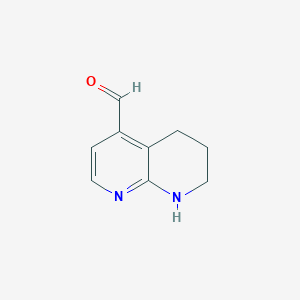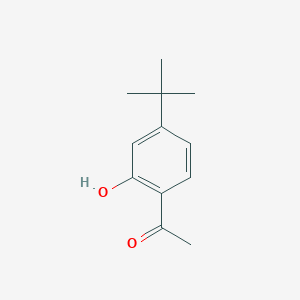![molecular formula C10H11ClN2O B13885841 7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13885841.png)
7-Chloro-1-(2-methoxy-ethyl)-1H-pyrrolo[2,3-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a chlorine atom at the 7th position and a 2-methoxyethyl group attached to the nitrogen atom in the pyrrolo[2,3-c]pyridine structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures ranging from 80°C to 120°C .
Industrial Production Methods
Industrial production of 7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant feed rates to ensure consistent product quality and yield. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF) or sodium borohydride in ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine in a solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.
Reduction: Formation of reduced pyrrolo[2,3-c]pyridine derivatives.
Substitution: Formation of substituted pyrrolo[2,3-c]pyridine derivatives with various functional groups.
科学的研究の応用
7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for the treatment of various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
作用機序
The mechanism of action of 7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound may also participate in signaling pathways, influencing cellular processes such as proliferation, apoptosis, or differentiation .
類似化合物との比較
Similar Compounds
7-chloro-5-methoxy-1H-pyrrolo[2,3-c]pyridine: Similar structure with a methoxy group at the 5th position.
4-chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-chloro-1H-pyrrolo[2,3-c]pyridine: Lacks the 2-methoxyethyl group.
Uniqueness
7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine is unique due to the presence of both the chlorine atom and the 2-methoxyethyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its potential as a versatile building block in synthetic chemistry and as a bioactive molecule in medicinal research .
特性
分子式 |
C10H11ClN2O |
|---|---|
分子量 |
210.66 g/mol |
IUPAC名 |
7-chloro-1-(2-methoxyethyl)pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C10H11ClN2O/c1-14-7-6-13-5-3-8-2-4-12-10(11)9(8)13/h2-5H,6-7H2,1H3 |
InChIキー |
ILEZBHHUTCPTIA-UHFFFAOYSA-N |
正規SMILES |
COCCN1C=CC2=C1C(=NC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


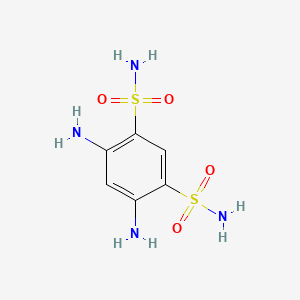
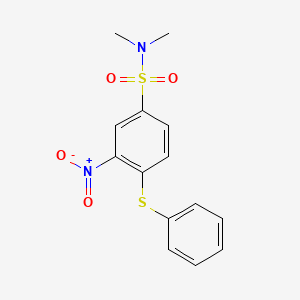
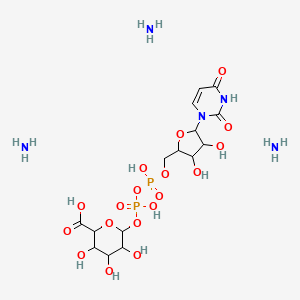
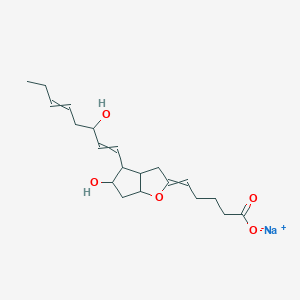
![2-(4-Methoxyphenyl)-oxazolo[5,4-b]pyridine](/img/structure/B13885770.png)
![2-Phenyl-1,4,5,6-tetrahydropyrrolo[3,4-d]imidazole](/img/structure/B13885776.png)
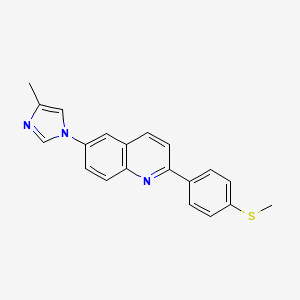
![3-[(Cyclopropylmethyl)oxy]-6-methyl-2-pyridinecarboxylic acid](/img/structure/B13885800.png)
